molecular formula C16H16N2O4S2 B2696091 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 954706-98-0

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2696091
CAS No.: 954706-98-0
M. Wt: 364.43
InChI Key: NBGDFOVHJJWKPU-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has several scientific research applications:

Future Directions

The compound and its derivatives represent a promising antibacterial therapeutic strategy . Future research could focus on further investigating the antibacterial activity of these compounds and their potential applications in medicine.

Preparation Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction yields the desired benzothiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the sulfonamide group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted benzothiazole derivatives .

Comparison with Similar Compounds

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDFOVHJJWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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